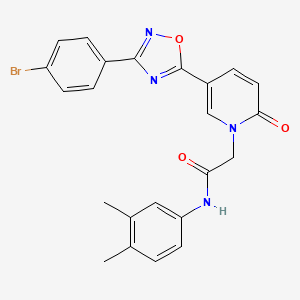

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

Description

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide (hereafter referred to as Compound X) is a synthetic organic molecule featuring a 1,2,4-oxadiazole ring fused to a 2-oxopyridinone scaffold, with an N-(3,4-dimethylphenyl)acetamide substituent. The 1,2,4-oxadiazole moiety is known for its metabolic stability and electron-withdrawing properties, which enhance binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O3/c1-14-3-9-19(11-15(14)2)25-20(29)13-28-12-17(6-10-21(28)30)23-26-22(27-31-23)16-4-7-18(24)8-5-16/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAFUGVCLSMZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 421.29 g/mol. The structure features a 1,2,4-oxadiazole ring and a pyridine moiety, which are known for their biological significance.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structures have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific strain tested .

Cholinesterase Inhibition

The compound has been evaluated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that related oxadiazole compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values ranging from 12.8 to 99.2 µM . This suggests that the target compound may also exhibit similar inhibitory effects.

Antioxidant Properties

Oxadiazole derivatives have been recognized for their antioxidant capabilities. The presence of the oxadiazole ring enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. In vitro assays demonstrated that compounds with similar scaffolds could reduce oxidative stress markers by over 30% at concentrations of 50 µM .

The biological activities of the compound can be attributed to its ability to interact with various enzymes and receptors:

- Cholinesterase Inhibition : The oxadiazole moiety facilitates binding to the active site of cholinesterases, enhancing the duration of acetylcholine action at synapses.

- Antimicrobial Action : The bromophenyl group is believed to disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.

- Antioxidant Activity : The structural features allow for effective electron transfer processes that neutralize reactive oxygen species (ROS).

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- A study published in Medicinal Chemistry showcased a series of oxadiazole derivatives demonstrating significant AChE inhibition comparable to standard drugs used in Alzheimer's treatment .

- Another research article focused on the synthesis and biological evaluation of new oxadiazole compounds, reporting notable antimicrobial activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Systems

Example 83 ()

- Structure : Contains a pyrazolo[3,4-d]pyrimidine core linked to a chromen-4-one system and fluorophenyl groups.

- Key Differences: Unlike Compound X’s 1,2,4-oxadiazole and 2-oxopyridinone, Example 83 uses pyrazolo-pyrimidine and chromenone rings. Fluorine substituents enhance electronegativity, while Compound X’s bromine increases molecular weight (Br: ~80 g/mol vs. F: ~19 g/mol).

- Physical Properties : Melting point (MP) = 302–304°C; Mass = 571.198.8 (M⁺+1). Compound X’s MP and mass are unreported but expected to differ due to bromine’s bulk and oxadiazole’s rigidity .

Compound 4 ()

- Structure : A steroid derivative with antibacterial activity against Helicobacter pylori.

- Key Differences : Compound 4 is a natural product with a tetracyclic steroid skeleton, contrasting sharply with Compound X’s synthetic heterocyclic framework.

- Bioactivity: 80.5% inhibition of H. pylori at 100 µM; MIC₅₀ = 72 µM. While Compound X’s activity is unknown, its oxadiazole group may confer stability advantages over steroid-based agents in synthetic drug design .

Acetamide-Containing Derivatives

N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluorophenyl)Acetamide ()

- Structure: Features a chromenone-linked pyrazolo-pyrimidine core with fluorinated aryl groups and an acetamide tail.

- Key Comparisons : Both compounds share acetamide moieties, but Compound X’s 3,4-dimethylphenyl group may enhance hydrophobicity compared to the fluorophenyl groups in this analog. Fluorine’s electronegativity could improve target binding, whereas bromine’s size may influence steric interactions .

(R)- and (S)-N-[(Stereo-Specific Backbone)]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide Derivatives ()

- Structure: Peptide-like molecules with phenoxyacetamide and tetrahydropyrimidinone groups.

- Key Differences: These compounds prioritize stereochemical complexity and peptide backbones, unlike Compound X’s planar heterocycles.

Data Tables

Table 1. Physical and Structural Properties

Table 2. Bioactivity Comparison

Discussion and Implications

Compound X’s 1,2,4-oxadiazole and pyridinone core distinguish it from fluorinated heterocycles () and natural steroids (). While direct bioactivity data are lacking, structural parallels to H. pylori-inhibiting compounds () and synthetic kinase inhibitors () suggest avenues for future research, such as antimicrobial susceptibility assays or enzyme-binding studies.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential heterocyclic ring formation (e.g., oxadiazole via cyclization of thioamide precursors) followed by coupling reactions to attach the pyridinone and acetamide moieties. Critical parameters include:

- Oxadiazole formation : Use of dehydrating agents like POCl₃ or carbodiimides under reflux .

- Coupling reactions : Pd-catalyzed cross-coupling or nucleophilic substitution for attaching aryl groups .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: DCM/MeOH) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-bromophenyl protons at δ 7.5–8.0 ppm; pyridinone carbonyl at δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 527.8) .

- X-ray crystallography (if crystals are obtainable): To resolve stereoelectronic effects of the oxadiazole and pyridinone rings .

Q. What preliminary biological assays are recommended to screen its activity?

Initial screens should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence structure-activity relationships (SAR) compared to analogs?

Q. What mechanistic insights explain contradictory cytotoxicity data in different cancer models?

Discrepancies may arise from:

- Cell-line specificity : Differential expression of efflux pumps (e.g., P-gp in multidrug-resistant lines) .

- Metabolic activation : Cytochrome P450-mediated conversion to reactive intermediates in hepatic models .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-dependent vs. -independent pathways .

Q. How can computational methods optimize lead derivatives?

Advanced strategies include:

- Docking studies : Glide or AutoDock to predict binding modes with targets like EGFR or PARP .

- QSAR modeling : ML-based models (e.g., Random Forest) to correlate substituent electronegativity with activity .

- ADMET prediction : SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetics .

Q. What experimental approaches address stability issues in aqueous buffers?

Stability studies should assess:

- Hydrolytic degradation : HPLC monitoring under varying pH (1–13) to identify labile bonds (e.g., oxadiazole ring) .

- Photostability : UV irradiation (λ = 254 nm) to detect radical-mediated decomposition .

- Formulation strategies : Use of cyclodextrins or lipid nanoparticles to enhance aqueous solubility .

Methodological Guidelines

- Contradiction resolution : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Data reproducibility : Use triplicate runs with internal controls (e.g., doxorubicin for cytotoxicity assays) .

- Ethical compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo testing until robust preliminary data is obtained .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.